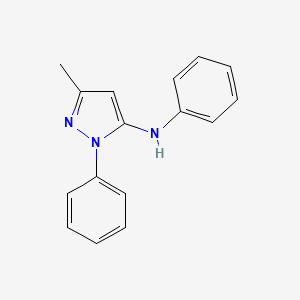
3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound. The molecule consists of several distinct functional groups including a chloro substituent, a benzenesulfonamide core, a fluorophenyl ring, and a tetrazole moiety. The multifaceted nature of this compound makes it a subject of interest in various fields of scientific research, from chemistry and biology to pharmacology and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis:
Preparation of the benzenesulfonamide core through sulfonation of chlorobenzene using sulfur trioxide and subsequent amide formation.
Introduction of the tetrazole ring via cycloaddition reactions involving azides.
Formation of the 4-fluorophenyl group, potentially through halogenation reactions.
Final coupling of these intermediates to form the desired compound.
Reaction conditions can vary but often include the use of solvents like dimethylformamide, catalysts like palladium, and temperature control to ensure specificity and yield.
Industrial Production Methods
Industrial synthesis may scale up these reactions using continuous flow processes and optimizing parameters like solvent recycling, reactor design, and automation to ensure efficiency, safety, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide undergoes various reactions:
Oxidation: : Leading to the formation of sulfoxides or sulfones.
Reduction: : Possible reduction of nitro groups if present.
Substitution: : Halogen substitutions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Employing agents like sodium borohydride (NaBH4).
Substitution: : With reagents such as sodium hydroxide (NaOH) for nucleophilic substitutions.
Major Products Formed
Oxidation products may include sulfoxides.
Reduction can lead to amines.
Substitution can result in a variety of derivatives depending on the reagents and conditions applied.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block for more complex molecules in synthetic chemistry. Its unique structure allows for a diverse range of chemical reactions and modifications.
Biology
Studied for its potential interactions with biological macromolecules. The tetrazole ring, in particular, is a bioisostere of carboxylic acids and can influence the compound's biological activity.
Medicine
Explored for pharmaceutical applications due to its complex structure, which could potentially lead to novel therapeutic agents. The fluorophenyl ring is often associated with improved bioavailability and metabolic stability.
Industry
Used in the development of materials with specific properties such as enhanced thermal stability or reactivity. Its sulfonamide group is also of interest in polymer chemistry.
Mecanismo De Acción
The compound’s effects are primarily mediated through its interaction with various molecular targets:
The benzenesulfonamide core can interact with enzymes and proteins, influencing their activity.
The tetrazole ring can mimic the carboxylic acid group, binding to receptors or active sites.
The 4-fluorophenyl group can enhance binding affinity and selectivity through hydrophobic interactions and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide: : Similar but with a chloro instead of fluorophenyl ring.
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide: : Lacks the chloro substituent.
3-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzeneamide: : Has an amide group instead of sulfonamide.
Uniqueness
The presence of both chloro and fluorophenyl groups, along with the tetrazole ring, provides a unique combination of reactivity and biological activity. This compound's distinct functional groups allow for versatile modifications and applications, distinguishing it from other similar molecules.
Propiedades
IUPAC Name |
3-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5O2S/c15-10-2-1-3-13(8-10)24(22,23)17-9-14-18-19-20-21(14)12-6-4-11(16)5-7-12/h1-8,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYASEWEOJZFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-N-{[3-(2-methylpyrimidin-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2920786.png)
![6-[(5-{[(2-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2920788.png)





![2-(3,4-dimethoxyphenyl)-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide](/img/structure/B2920798.png)

![(Z)-3-methoxy-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2920800.png)
![3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B2920801.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoate](/img/structure/B2920802.png)
![3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B2920804.png)

